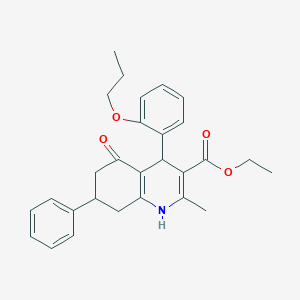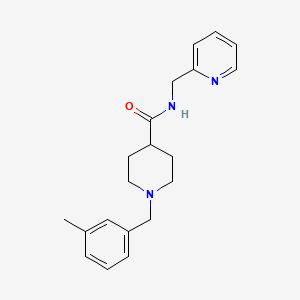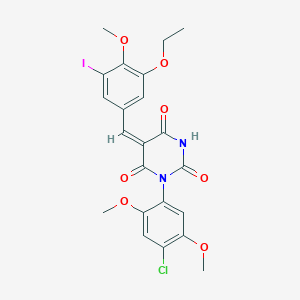![molecular formula C19H20FN3 B4924834 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole, also known as FPI, is a novel compound that has gained attention in the scientific community due to its potential applications in pharmacology and drug development. This compound has been found to exhibit promising results in preclinical studies, indicating its potential for therapeutic use in various medical conditions.
Mecanismo De Acción
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole exerts its pharmacological effects by binding to specific receptors in the brain, including serotonin receptors and dopamine receptors. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole can modulate the activity of serotonin, a neurotransmitter that plays a key role in mood regulation.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin and dopamine release in the brain, which can lead to improved mood and reduced anxiety. It has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This indicates that 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole may have potential as an anti-stress agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for further research and development. It has also been found to exhibit high potency and selectivity for specific receptors, making it a useful tool for studying the pharmacology of these receptors. However, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole has some limitations, including its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole. One area of focus is the development of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-based drugs for the treatment of depression, anxiety, and other mood disorders. Another area of interest is the study of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole's effects on the immune system, as it has been found to have immunomodulatory properties in preclinical studies. Additionally, there is potential for 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole to be used in combination with other drugs to enhance their therapeutic effects. Overall, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole is a promising compound that has the potential to make significant contributions to the field of pharmacology and drug development.
Métodos De Síntesis
The synthesis of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)-1-piperazine. This intermediate is then reacted with indole-3-carboxaldehyde to yield 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole. The synthesis method has been optimized to produce high yields of pure 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential applications in pharmacology and drug development. It has been found to exhibit a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of norepinephrine reuptake. These properties make it a promising candidate for the treatment of various medical conditions, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c20-16-5-7-17(8-6-16)23-11-9-22(10-12-23)14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWAFVRAWUFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-fluorophenyl)piperazino]methyl}-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)


![N-{1-[1-(2-chloro-3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4924796.png)
![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4924798.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)
![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4924855.png)
